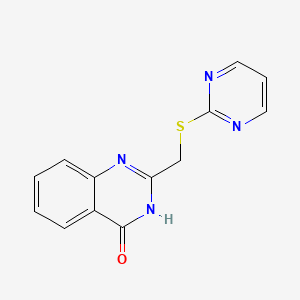

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one” is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been studied for their potential in various applications, including medicinal chemistry .

Synthesis Analysis

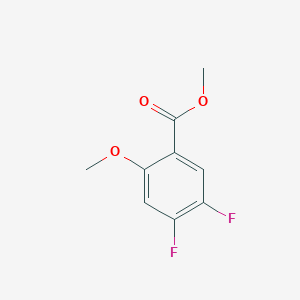

The synthesis of new derivatives of quinazolin-4(3H)-ones, such as “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one”, can be achieved by the reactions of different functionalized anthranilic acids with imino ether generated in situ from 2-cyanopyrimidine . The presence of different substituents in the anthranilic acids, including halogen atoms, methoxy, and methyl groups, does not interfere with the reaction .Chemical Reactions Analysis

As mentioned in the synthesis analysis, the compound can be synthesized through the reactions of different functionalized anthranilic acids with imino ether generated in situ from 2-cyanopyrimidine .Wissenschaftliche Forschungsanwendungen

Antitumor Agent Development

This compound has been studied for its potential as an antitumor agent . Derivatives of thieno[3,2-d]pyrimidine, which share a similar structural motif, have shown promising antiproliferative activity against various cancer cell lines . The compound’s ability to inhibit EZH2, an enzyme often overexpressed in cancer cells, makes it a candidate for further optimization and evaluation as a new class of antitumor drugs.

Anticancer Activity

Related thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties . These studies provide a foundation for using “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one” as a lead compound in the search for new anticancer medications, given its structural similarity and potential biological activity.

Antimicrobial Screening

The antimicrobial properties of thienopyrimidine derivatives suggest that our compound could also be effective in this area. It could serve as a starting point for developing new antimicrobial agents, especially considering the need for new drugs to combat antibiotic-resistant bacteria .

Enzyme Inhibition

Compounds with a thienopyrimidine core have been reported to display activity as phosphodiesterase and dihydrofolate reductase (DHFR) inhibitors. This suggests potential applications of “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one” in designing inhibitors for these and other related enzymes .

Kinase Inhibition

Thienopyrimidine derivatives have also been identified as inhibitors of vascular endothelial growth factor (VEGF) kinase . This indicates that our compound could be explored for its efficacy in inhibiting kinases, which are critical in various signaling pathways, including those involved in cancer progression .

Chemotherapy Side Effect Mitigation

Given the side effects associated with chemotherapy, such as the impact on fast-growing cells like hair follicles and gastrointestinal lining, derivatives of our compound could potentially be designed to minimize these effects while retaining anticancer efficacy .

Eigenschaften

IUPAC Name |

2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12-9-4-1-2-5-10(9)16-11(17-12)8-19-13-14-6-3-7-15-13/h1-7H,8H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDAMFXQPKFOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)

![ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2360302.png)

![1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2360306.png)

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)